molecular formula C13H11N3O4S2 B2550625 N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-(thiophen-2-yl)thiazole-2-carboxamide CAS No. 2034611-26-0

N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-4-(thiophen-2-yl)thiazole-2-carboxamide

Cat. No.: B2550625
CAS No.: 2034611-26-0
M. Wt: 337.37
InChI Key: VOUZKUPFEZHNIY-UHFFFAOYSA-N
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Description

The compound features a thiazole-2-carboxamide core substituted at the 4-position with a thiophen-2-yl group and an N-linked ethyl chain bearing a 2,4-dioxooxazolidin-3-yl moiety. The oxazolidinone group may enhance polarity and hydrogen-bonding capacity, while the thiophen-2-yl substituent could influence electronic properties and lipophilicity .

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-4-thiophen-2-yl-1,3-thiazole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4S2/c17-10-6-20-13(19)16(10)4-3-14-11(18)12-15-8(7-22-12)9-2-1-5-21-9/h1-2,5,7H,3-4,6H2,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUZKUPFEZHNIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CCNC(=O)C2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazole-2-Carboxamides with Aryl Substituents

Compounds sharing the thiazole-2-carboxamide scaffold but differing in substituents provide insights into structure-activity relationships (SAR):

Table 1: Comparison of Key Analogs
Compound Name Structural Features Yield (%) Melting Point (°C) Purity (%) Biological Activity Reference
Target Compound Thiazole + thiophen-2-yl + oxazolidinone - - - Hypothesized HDAC inhibition -
3h () Thiazole + thiophen-2-yl + trityloxyhexyl 88 174.6 98.1 HDAC inhibition
3i () Thiazole + thiophen-3-yl + trityloxyhexyl 92 214.7 96.9 HDAC inhibition
Compound 9 () Thiazolidinone + 4-chlorobenzylidene 90 186–187 - Urease inhibition
Compound 12 () Thiazolidinone + 5-nitro-2-furylmethylene 53 155–156 - Urease inhibition

Key Observations :

  • Substituent Effects : The thiophen-2-yl group in 3h () correlates with high yield (88%) and purity (98.1%), suggesting synthetic efficiency compared to thiophen-3-yl (3i ) or nitro-furyl (Compound 12 ) analogs. This may arise from favorable steric or electronic interactions during coupling reactions .
  • Biological Activity: Thiazole-2-carboxamides with thiophen-2-yl (3h) or thiophen-3-yl (3i) groups exhibit HDAC inhibition, while thiazolidinone derivatives () target urease. The oxazolidinone moiety in the target compound could shift activity toward other enzymatic targets, such as kinases or proteases, due to its distinct hydrogen-bonding profile .

Oxazolidinone vs. Thiazolidinone Derivatives

The oxazolidinone ring in the target compound differs from thioxothiazolidinone analogs () in electronic and steric properties:

  • This may enhance solubility but reduce membrane permeability .
  • Synthetic Accessibility: Thiazolidinone derivatives (e.g., ) are synthesized via cyclization of thiocarbonyl-bis-thioglycolic acid with hydrazides, whereas oxazolidinones often require epoxide or carbamate intermediates, which may lower yields .

Role of Thiophen-2-yl Substituents

Thiophen-2-yl groups are recurrent in bioactive compounds:

  • : Quinolone derivatives with bromothiophen-2-yl substituents exhibit antibacterial activity, suggesting that the thiophen-2-yl group enhances target binding through π-π stacking or hydrophobic interactions .
  • : In HDAC inhibitors (3h), the thiophen-2-yl group may contribute to potency by interacting with hydrophobic enzyme pockets. The target compound’s thiophen-2-yl group could play a similar role, though its oxazolidinone chain might modulate selectivity .

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